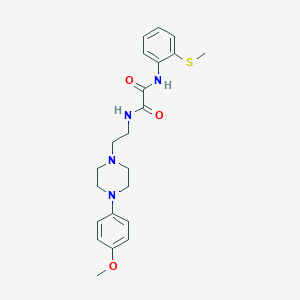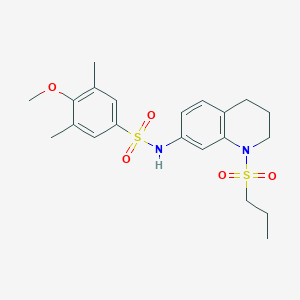
2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide, also known as BRD0705, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of indolizine derivatives and has shown promising results in various scientific research applications.
Aplicaciones Científicas De Investigación
1. Potential Application in Tropical Diseases
A study focused on the synthesis of challenging isoxazoline indolizine amide compounds, including structures related to 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide, for potential application in tropical diseases. The indolizine core structures were strategically synthesized as intermediates for efficient derivatization, indicating the compound's relevance in medicinal chemistry for tropical disease treatment (Zhang et al., 2014).
2. Photoluminescent Material Properties
Research on 6-Amino-8-cyanobenzo[1, 2-b]indolizines, related to the compound , revealed their potential as photoluminescent materials. These compounds exhibit reversible pH-dependent optical properties with a blue shift in fluorescence emission when protonated. This unusual behavior suggests potential applications in the development of new photoluminescent materials and sensors (Outlaw et al., 2016).
3. Synthesis in Organic Chemistry
The synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, related to the subject compound, through a one-pot domino reaction highlights the compound's importance in organic synthesis. This reaction involved alkyl or aryl isocyanides and pyridine-2-carbaldehyde, showcasing the compound's utility in creating diverse chemical structures (Ziyaadini et al., 2011).
4. Anti-Bacterial and Antioxidant Properties
A study on ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives, which are structurally similar to the compound in focus, showed significant antibacterial and antioxidant properties. This suggests potential applications of these compounds in developing new antibacterial and antioxidant agents (Uppar et al., 2020).
5. Cytotoxicity Studies
Research on 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, structurally related to this compound, involved screening for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates the compound's potential use in cancer research and therapy (Hassan et al., 2014).
Propiedades
IUPAC Name |
2-amino-3-(4-bromobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-10-6-4-9(5-7-10)15(21)14-13(18)12(16(19)22)11-3-1-2-8-20(11)14/h1-8H,18H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSIRPBTMHCNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Br)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3016142.png)
![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016143.png)
![[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3016147.png)
![Methyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B3016148.png)

![2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B3016150.png)

![1-[4-[(1-Methylpyrazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B3016154.png)
![Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3016155.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B3016157.png)
![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3016158.png)


![1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3016164.png)